tert-butyl N-[(1R)-1-phenylethyl]carbamate
Overview
Description
tert-Butyl N-[(1R)-1-phenylethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenylethyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-phenylethyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R)-1-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R)-1-phenylethyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step organic synthesis .
Biology: In biological research, this compound is used in the synthesis of various biologically active molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is used in the development of drugs. It is involved in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-phenylethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
- tert-Butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
Comparison: tert-Butyl N-[(1R)-1-phenylethyl]carbamate is unique due to its specific structure, which includes a phenylethyl group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate has a hydroxyl group, which can participate in additional hydrogen bonding and reactivity .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-phenylethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRCKJMSPMDAM-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429042 | |
Record name | ZINC06697522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184888-43-5 | |
Record name | ZINC06697522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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